(R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine
Overview
Description
®-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a trifluoromethoxyphenyl group. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(trifluoromethoxy)benzaldehyde.
Formation of Pyrrolidine Ring: The aldehyde undergoes a condensation reaction with ®-pyrrolidine-2-carboxylic acid in the presence of a suitable catalyst to form the desired pyrrolidine ring.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of ®-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification methods.
Types of Reactions:
Oxidation: ®-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Reduced pyrrolidine derivatives.
Substitution Products: Various substituted pyrrolidine compounds.
Scientific Research Applications
®-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of ®-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The pyrrolidine ring contributes to the compound’s stability and bioavailability.
Comparison with Similar Compounds
- ®-2-(4-(Trifluoromethyl)phenyl)pyrrolidine
- ®-2-(4-(Methoxy)phenyl)pyrrolidine
- ®-2-(4-(Fluoromethoxy)phenyl)pyrrolidine
Uniqueness: ®-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical reactions compared to its analogs.
Properties
IUPAC Name |
(2R)-2-[4-(trifluoromethoxy)phenyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)16-9-5-3-8(4-6-9)10-2-1-7-15-10/h3-6,10,15H,1-2,7H2/t10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKVCAOSVNOPOM-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=C(C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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